CTX-0294885

Kinome profiling Mass spectrometry Affinity purification

CTX-0294885 is the definitive broad-spectrum kinase affinity reagent for kinome profiling. Unlike other inhibitors, it uniquely captures all AKT isoforms (AKT1/2/3) and achieves record kinome coverage—235 kinases identified alone, 261 with a 4-inhibitor cocktail. Its bisanilino pyrimidine core and piperazinyl moiety enable synergistic coverage when combined with other probes. The Sepharose-supported format ensures reproducible enrichment for LC-MS/MS. Ideal for AKT pathway studies, drug resistance profiling, and kinome-wide selectivity screens. Available as free base or HCl salt; typical purity ≥98%. Order now to ensure batch-to-batch reproducibility.

Molecular Formula C22H24ClN7O
Molecular Weight 437.9 g/mol
Cat. No. B612119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX-0294885
SynonymsCTX0294885;  CTX 0294885;  CTX-0294885.
Molecular FormulaC22H24ClN7O
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
InChIInChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)
InChIKeyFCLOIQHNUARDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CTX-0294885 for Kinome Profiling and Kinase Research: Technical Specifications and Procurement Guide


CTX-0294885 is a bisanilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor and is specifically developed as a Sepharose-supported affinity capture reagent for mass spectrometry-based kinome profiling [1]. It exhibits inhibitory activity against a wide range of kinases in vitro and is utilized primarily as a tool compound for dissecting kinome signaling networks in research areas including cancer, inflammation, and diabetes . The compound is available as a free base or hydrochloride salt, with typical purity ≥98% .

Why CTX-0294885 Cannot Be Substituted by Other Broad-Spectrum Kinase Inhibitors in Kinome Profiling


Broad-spectrum kinase inhibitors exhibit distinct selectivity profiles and capture efficiencies when used as affinity reagents. Generic substitution among inhibitors such as Purvalanol B, SU6668, VI16832, or even the closely related analog CTx-0152960 will alter the subset of kinases identified in kinome profiling experiments, as each compound targets different kinome space. CTX-0294885 uniquely captures all members of the AKT family in MDA-MB-231 cells, which were previously undetected by other broad-spectrum inhibitors [1]. Furthermore, its specific combination of piperazinyl moiety and bisanilino pyrimidine core enables synergistic kinase coverage when mixed with other inhibitors, achieving a record 261 kinase identifications [2]. Replacing CTX-0294885 with another compound will compromise the completeness and reproducibility of kinome analysis, particularly for AKT pathway studies and for achieving maximal kinome coverage.

CTX-0294885: Quantified Differentiation Against Alternative Kinase Inhibitors


Kinome Coverage Breadth: CTX-0294885 Captures 235 Kinases, Exceeding Historical Benchmarks

In a large-scale affinity purification-MS experiment using MDA-MB-231 breast cancer cells, CTX-0294885 immobilized on Sepharose beads identified 235 unique protein kinases [1]. This represents a significant expansion over the kinome coverage historically achieved by single-inhibitor affinity reagents such as Purvalanol B (primarily CDK-focused) or SU6668 (RTK-focused). The capture included all members of the AKT family, which had not been previously detected by other broad-spectrum kinase inhibitors [2]. When combined with three other kinase inhibitors (Purvalanol B, SU6668, VI16832), the total kinase identifications increased to 261, representing the largest kinome coverage from a single cell line reported to date [3].

Kinome profiling Mass spectrometry Affinity purification

Unmatched AKT Family Coverage: Complete Detection of AKT1, AKT2, AKT3

CTX-0294885 is the only broad-spectrum kinase inhibitor affinity reagent documented to capture all three members of the AKT family (AKT1, AKT2, AKT3) in MDA-MB-231 cells [1]. This is a critical differentiation point, as other commonly used broad-spectrum inhibitors such as Purvalanol B, SU6668, and VI16832 failed to detect one or more AKT isoforms in the same cellular context [2]. This unique coverage makes CTX-0294885 indispensable for studies focusing on the PI3K/AKT/mTOR signaling axis, where comprehensive AKT isoform analysis is essential.

AKT signaling PI3K pathway Cancer research

Synergistic Kinase Coverage: 261 Kinases Identified When Combined with Three Other Inhibitors

Addition of CTX-0294885 to a mixture of three kinase inhibitors commonly used for kinase enrichment (Purvalanol B, SU6668, VI16832) increased the number of kinase identifications to 261 from MDA-MB-231 cells [1]. This represents an 11% increase (235 to 261) compared to CTX-0294885 alone, demonstrating that CTX-0294885 accesses kinome space not covered by the other three inhibitors, and vice versa. The 4-inhibitor mixture achieved the largest kinome coverage from a single cell line reported at the time of publication [2]. This synergy underscores the unique and non-redundant binding profile of CTX-0294885 relative to other broad-spectrum probes.

Kinome profiling Affinity chromatography Mass spectrometry

Defined Kinase Inhibition Profile: Low Nanomolar IC50 Values Against Key Kinases

In an initial screen of kinase inhibition, CTX-0294885 demonstrated potent activity against several clinically relevant kinases with the following IC50 values: FLT3 (1 nM), Src (2 nM), JAK2 (3 nM), VEGFR3 (3 nM), FAK (4 nM), Aurora kinase A (18 nM), and JAK3 (28 nM) . While this broad inhibition profile underpins its utility as an affinity reagent, it also defines the compound's selectivity footprint. In contrast, its close structural analog CTx-0152960 (morpholino instead of piperazinyl) exhibits a different selectivity profile, though quantitative IC50 data for direct comparison is limited in public domain [1]. This defined inhibition signature allows researchers to anticipate potential off-target effects in functional assays.

Kinase inhibition IC50 Target engagement

Validated Sepharose-Supported Affinity Reagent with Confirmed Kinase Enrichment Selectivity

CTX-0294885 was specifically developed and validated as a Sepharose-supported kinase capture reagent. Quantitative proteomics using SILAC confirmed the selectivity of CTX-0294885-bound beads for kinase enrichment over non-kinase proteins [1]. Large-scale affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells, with a low false discovery rate (FDR <1%) [2]. This validation is critical because not all kinase inhibitors can be successfully immobilized and retain selective kinase binding. For example, Purvalanol B, while effective in solution, exhibits different binding properties when immobilized, and VI16832 requires specific linker chemistry [3]. CTX-0294885's demonstrated performance as an immobilized affinity reagent is a key procurement advantage.

Affinity chromatography Kinase enrichment Proteomics

Optimal Applications of CTX-0294885 in Kinase Research and Drug Discovery


Comprehensive Kinome Profiling of Cancer Cell Lines and Tumor Tissues

Use CTX-0294885 as the primary affinity reagent for kinome-wide profiling by mass spectrometry. Its ability to capture 235 kinases, including all AKT isoforms, makes it ideal for characterizing kinase expression and activation states in cancer models [1]. The validated Sepharose-supported format ensures reproducible enrichment. For maximal coverage, consider using a 4-inhibitor cocktail containing CTX-0294885, which identifies up to 261 kinases [2].

AKT Pathway Analysis and PI3K/mTOR Signaling Studies

Employ CTX-0294885 in studies where complete AKT family coverage is essential. Unlike other broad-spectrum inhibitors, CTX-0294885 captures AKT1, AKT2, and AKT3 in a single experiment [1]. This makes it uniquely suited for investigating AKT isoform-specific signaling, drug resistance mechanisms, and the effects of PI3K pathway inhibitors on the kinome.

Phosphoproteomics and Kinase-Substrate Relationship Mapping

Integrate CTX-0294885 affinity purification with phosphopeptide enrichment to identify kinase-specific phosphorylation events. In the original study, coupling CTX-0294885 with TiO2 phosphopeptide enrichment enabled identification of 799 high-confidence phosphosites on 183 kinases, including previously unreported sites on BMP2K, MELK, HIPK2, and PRKDC [1]. This approach can be adapted to map dynamic phosphorylation changes upon drug treatment or genetic perturbation.

Kinase Inhibitor Selectivity Profiling and Target Deconvolution

Use CTX-0294885 in competition-based chemical proteomics assays to assess the selectivity of novel kinase inhibitors. By competing a test compound against immobilized CTX-0294885, researchers can determine which kinases are bound by the test compound in a cellular context [1]. The broad coverage of CTX-0294885 ensures that a wide range of potential off-targets are assayed simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTX-0294885

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.